1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Description
The compound 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione features a hybrid structure combining a 4-fluorophenyl-substituted piperazine ring and a 2-methylindole moiety linked via an ethane-1,2-dione bridge. This architecture is strategically designed to leverage the pharmacophoric properties of both piperazine and indole scaffolds, which are prevalent in central nervous system (CNS)-targeting agents and kinase inhibitors .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-14-19(17-4-2-3-5-18(17)23-14)20(26)21(27)25-12-10-24(11-13-25)16-8-6-15(22)7-9-16/h2-9,23H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOASIYWNGRHVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving diamines and sulfonium salts.
Coupling Reaction: The final step involves coupling the indole and piperazine derivatives under suitable reaction conditions, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can bind to various receptors, while the piperazine ring can enhance the compound’s binding affinity and selectivity . This dual interaction can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Ethane-1,2-dione Derivatives with Varying Aryl Substituents
Compounds sharing the ethane-1,2-dione core but differing in aryl substituents highlight the impact of electronic and steric modifications:
The piperazine ring in the target compound distinguishes it from simpler aryl-indole diones. Piperazine is known to improve solubility and CNS penetration via its basic nitrogen atoms, which may enhance pharmacokinetic profiles compared to non-piperazine analogs .
Piperazine-Containing Analogs with Modified Linkers
Key differences arise from linker groups between piperazine and indole:
The ethane-1,2-dione linker in the target compound and BMS-585248 introduces polarity, favoring interactions with polar enzymatic pockets. BMS-585248’s antiviral activity suggests that similar dione-containing scaffolds may exhibit high target affinity .
Piperidine vs. Piperazine Derivatives
Replacement of piperazine with piperidine alters basicity and hydrogen-bonding capacity:
Piperazine’s secondary amine allows for protonation at physiological pH, improving aqueous solubility and membrane permeability compared to piperidine analogs .
Substituent Effects on Indole Moieties
Modifications to the indole ring influence steric and electronic interactions:
The 2-methyl group on indole in the target compound may reduce metabolic oxidation at the indole ring, improving stability compared to unsubstituted indoles .
Biological Activity
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione, commonly referred to as compound 1, is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of compound 1 can be summarized as follows:
- Molecular Formula : C₁₉H₂₂FN₃O₂
- CAS Number : 913247-58-2
- Molecular Weight : 329.39 g/mol
The presence of the piperazine ring and the fluorophenyl moiety suggests potential interactions with various biological targets, particularly in neuropharmacology and oncology.
Tyrosinase Inhibition
Recent studies have indicated that derivatives of piperazine compounds exhibit significant inhibitory effects on tyrosinase, an enzyme critical for melanin synthesis. In a study evaluating related piperazine derivatives, it was found that certain compounds demonstrated competitive inhibition against Agaricus bisporus tyrosinase (AbTYR), with IC₅₀ values ranging from low micromolar concentrations . Compound 1's structural similarity to these derivatives suggests it may also possess similar inhibitory properties.
Anticancer Activity
Research into the anticancer potential of compounds with similar structural frameworks has shown promising results. For instance, a derivative featuring a fluorophenyl group was reported to inhibit cell proliferation and induce apoptosis in breast cancer cells by disrupting Notch-AKT signaling pathways . This mechanism could be relevant for compound 1, warranting further investigation into its anticancer efficacy.
Study on Tyrosinase Inhibition
A detailed investigation into the structure-activity relationship (SAR) of piperazine derivatives revealed that modifications to the aromatic tail significantly influenced their inhibitory potency against tyrosinase. Some derivatives exhibited IC₅₀ values as low as 5 µM, indicating strong potential as therapeutic agents for conditions like hyperpigmentation .
| Compound | IC₅₀ (µM) | Type of Inhibition |
|---|---|---|
| Compound A | 5 | Competitive |
| Compound B | 15 | Noncompetitive |
| Compound C | 40 | Mixed-type |
This table summarizes the inhibitory effects observed in related compounds, suggesting that compound 1 could be evaluated under similar conditions.
Anticancer Studies
In vitro studies have demonstrated that certain piperazine derivatives induce apoptosis in cancer cell lines through oxidative stress mechanisms. For example, ZQL-4c, a related compound, was shown to induce G2/M phase arrest and significantly reduce cell viability in breast cancer models . These findings highlight the potential for compound 1 to exhibit similar anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
